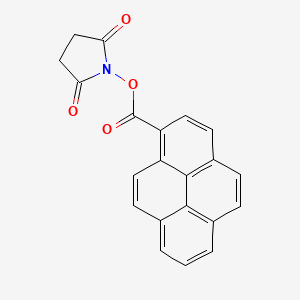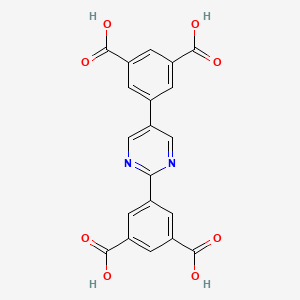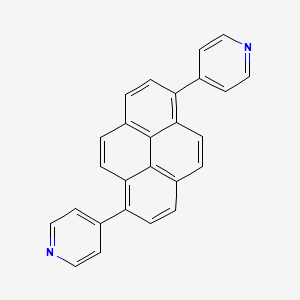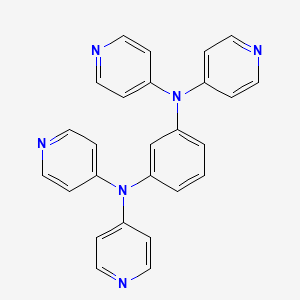
2,5-Dioxopyrrolidin-1-yl pyrene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxopyrrolidin-1-yl pyrene-1-carboxylate, also known as 1-pyrenecarboxylic acid N-hydroxysuccinimide ester, is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is a solid, typically appearing as yellow crystals at room temperature. It is soluble in various solvents and is widely used in chemical synthesis and research due to its unique properties .
Méthodes De Préparation
2,5-Dioxopyrrolidin-1-yl pyrene-1-carboxylate is typically synthesized through the reaction of 1-pyrenecarboxylic acid with N-hydroxysuccinimide (OSu) under appropriate conditions. The reaction involves the activation of the carboxylic acid group of 1-pyrenecarboxylic acid by converting it into an ester with N-hydroxysuccinimide. This process usually requires the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction .
Analyse Des Réactions Chimiques
2,5-Dioxopyrrolidin-1-yl pyrene-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can react with amines to form amides, which is a common reaction used in protein labeling and modification.
Common reagents and conditions for these reactions include organic solvents like dimethylformamide (DMF) or dichloromethane (DCM), and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Applications De Recherche Scientifique
Mécanisme D'action
The primary mechanism by which 2,5-Dioxopyrrolidin-1-yl pyrene-1-carboxylate exerts its effects is through its ability to form covalent bonds with amine groups in proteins and other biomolecules. This covalent attachment allows for the fluorescent labeling of these molecules, enabling their detection and study. The molecular targets are typically the amine groups present in proteins and peptides .
Comparaison Avec Des Composés Similaires
2,5-Dioxopyrrolidin-1-yl pyrene-1-carboxylate is unique due to its strong fluorescence and ability to form stable covalent bonds with amines. Similar compounds include:
Pyrene-1-carboxylic acid: This compound lacks the N-hydroxysuccinimide ester group, making it less reactive for labeling purposes.
Pyrene-based metal-organic frameworks: These compounds are used in different applications, such as catalysis and adsorption, but do not have the same labeling capabilities.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) pyrene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO4/c23-17-10-11-18(24)22(17)26-21(25)16-9-7-14-5-4-12-2-1-3-13-6-8-15(16)20(14)19(12)13/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZUVVROWPWZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(3,5-dicarboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8244041.png)


![4-[4-(4-carboxy-3-hydroxyphenyl)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]-2-hydroxybenzoic acid](/img/structure/B8244066.png)
![Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8244070.png)
![3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate](/img/structure/B8244080.png)

![7,18-diamino-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B8244100.png)
![2,5-bis[3,5-bis(trifluoromethyl)phenyl]terephthalaldehyde](/img/structure/B8244102.png)
![[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid](/img/structure/B8244105.png)

